molecular formula C14H16N2O2 B12941646 N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 89102-07-8

N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12941646
CAS No.: 89102-07-8
M. Wt: 244.29 g/mol
InChI Key: ZIEAWUHXNBWXQK-UHFFFAOYSA-N
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Description

N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and presence in many natural and therapeutic compounds . This particular compound features an acetamide group attached to the indole nucleus, a structural motif found in compounds with significant research value. For instance, N-acetamide indoles have been identified as a novel chemotype with potent antiplasmodial activity, functioning as inhibitors of PfATP4, a promising target for next-generation antimalarial drugs . Furthermore, structurally similar indole-acetamide derivatives have demonstrated potent antioxidant properties in various assays, such as the Ferric Reducing Antioxidant Power (FRAP) and DPPH radical scavenging methods . Beyond infectious disease and oxidative stress research, indole acetamide derivatives have also shown promise in oncology, with some compounds exhibiting potent antiproliferative activities by inhibiting tubulin polymerization, a key mechanism in cancer therapy . The compound is intended for use in investigative studies, including but not limited to, antimicrobial discovery, antioxidant analysis, and anticancer agent development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89102-07-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(7-hydroxy-3-methyl-1H-indol-5-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C14H16N2O2/c1-4-5-16(10(3)17)11-6-12-9(2)8-15-14(12)13(18)7-11/h4,6-8,15,18H,1,5H2,2-3H3

InChI Key

ZIEAWUHXNBWXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2O)N(CC=C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide has the molecular formula C14H16N2OC_{14}H_{16}N_2O and is characterized by its indole structure, which is significant in many biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may induce apoptosis in various cancer cell lines by activating specific signaling pathways.
    • Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotective Effects
    • Mechanism of Action : The compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
    • Case Study : In experiments on neurodegenerative models, treatment with this compound resulted in decreased markers of inflammation and improved cognitive function, indicating its potential use in conditions like Alzheimer's disease .
  • Antimicrobial Properties
    • Mechanism of Action : Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains, potentially through disruption of bacterial cell membranes.
    • Case Study : A series of tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic benefits in metabolic disorders.
    • Data Table : Summary of enzyme inhibition studies.
Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive12.5
Lipoxygenase (LOX)Noncompetitive8.7
  • Signal Transduction Modulation
    • Research indicates that this compound can modulate signal transduction pathways related to cell growth and survival.
    • This modulation can be beneficial in developing therapies for diseases characterized by dysregulated signaling pathways.

Mechanism of Action

The mechanism of action of N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cell signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Acetamide Derivatives
Compound Class Core Structure Key Substituents Biological Relevance
Target Compound Indole-acetamide 7-OH, 3-CH₃, N-propenyl Undisclosed (structural analysis)
Adamantane-indole acetamides Indole-oxoacetamide 2-Adamantane, N-substituted amines Potential CNS activity (lipophilic)
Triazole-naphthalene acetamides N-Phenylacetamide-triazole Naphthalene-oxy, triazole, nitro groups Antimicrobial
Indole-acylguanidines Indole-acylguanidine Acylguanidine, Boc-protected amines Enzyme inhibition (polar interactions)
Benzo[d]thiazol-piperazine acetamides Piperazine-acetamide Benzo[d]thiazol-sulfonyl, difluorophenyl Antifungal/antimicrobial
Pyridazinone-acetamides Pyridazinone-acetamide 4-Bromophenyl, methoxybenzyl FPR receptor agonism

Key Observations :

  • Triazole Moieties : Triazole rings () introduce hydrogen-bonding capacity, akin to the target’s 7-OH group, but with distinct spatial positioning that may alter target selectivity .
  • Acylguanidines : Polar acylguanidine groups () increase basicity and solubility, contrasting with the target’s neutral acetamide and propenyl chain .

Pharmacological and Physicochemical Properties

Activity Insights :

  • Antimicrobial Potential: The target’s hydroxy group may mimic the electron-withdrawing nitro groups in triazole analogs (), enhancing microbial target binding .
  • Receptor Specificity: Unlike pyridazinone-acetamides (), the indole core may favor interactions with serotonin or kinase targets rather than FPR receptors .
  • Solubility : The 7-hydroxy group improves aqueous solubility compared to adamantane derivatives, though the propenyl chain may reduce it relative to acylguanidines .

Crystallographic and Steric Considerations

highlights that meta-substituents (e.g., NO₂, CH₃) on acetamides significantly influence crystal packing and steric bulk . For the target compound:

  • The 3-methyl group on indole may restrict rotational freedom, stabilizing a planar conformation favorable for π-π stacking.
  • The 7-hydroxy group could participate in intermolecular H-bonding, affecting crystallization behavior and stability.

Biological Activity

N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide, also known as N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide, is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, synthesis methods, and applications in medicinal chemistry.

PropertyValue
CAS Number 89102-07-8
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name N-(7-hydroxy-3-methyl-1H-indol-5-yl)-N-prop-2-enylacetamide
Canonical SMILES CC1=CNC2=C1C=C(C=C2O)N(CC=C)C(=O)C

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Indole Ring Construction : Commonly achieved through Fischer indole synthesis.
  • Functionalization : The compound is then functionalized at specific positions to introduce the allyl and acetamide groups.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly in cancer and microbial systems. The indole structure enables binding to specific receptors and enzymes, influencing cell signaling pathways. Notably, it has been shown to induce apoptosis in cancer cells and inhibit microbial growth.

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that similar indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells like HeLa and MCF-7. The IC50 values for some derivatives have been as low as 0.34 μM .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MIC) reported as low as 0.5 μg/mL . This suggests potential for development as an antimicrobial agent.

Case Studies

  • Anticancer Evaluation :
    • A study synthesized various indole derivatives and evaluated their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines.
    • Compound 7d exhibited the most potent activities with IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29), indicating strong anticancer potential .
  • Antimicrobial Evaluation :
    • In another study, derivatives were tested for antimicrobial activity against multiple bacterial strains.
    • The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating significant efficacy in inhibiting bacterial growth .

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